molecular formula C11H10O4-2 B1233348 2-Benzylsuccinate

2-Benzylsuccinate

Cat. No.: B1233348
M. Wt: 206.19 g/mol
InChI Key: GTOFKXZQQDSVFH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylsuccinate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2-benzylsuccinic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a succinate(2-). It is a conjugate base of a 2-benzylsuccinic acid.

Scientific Research Applications

Bioremediation of Hydrocarbons

Role in Anaerobic Degradation
2-Benzylsuccinate plays a crucial role in the anaerobic degradation of toluene, a common environmental pollutant. The enzyme benzylsuccinate synthase catalyzes the addition of toluene to fumarate, forming this compound as an intermediate. This pathway is vital for certain microorganisms that utilize toluene as a carbon source under anaerobic conditions, facilitating the detoxification of contaminated environments .

Case Study: Azoarcus sp.
Research on Azoarcus sp. has demonstrated its ability to metabolize toluene via the benzylsuccinate pathway. The study highlighted the effectiveness of this microbial strain in degrading aromatic hydrocarbons in contaminated groundwater, showcasing its potential for bioremediation applications .

Synthetic Biology Applications

Synthetic Pathway Development
Recent advancements have led to the establishment of synthetic pathways for producing this compound in Escherichia coli. By engineering metabolic routes that reverse the natural degradation process, researchers have successfully generated this compound, which can be further modified for various applications .

Potential for Production of Value-Added Chemicals
The synthetic production of this compound opens avenues for creating value-added chemicals from renewable resources. The compound can serve as a precursor for synthesizing pharmaceuticals and agrochemicals, thus enhancing its economic viability .

Enzymatic Studies and Mechanistic Insights

Catalytic Mechanism Exploration
Studies have focused on elucidating the catalytic mechanisms of benzylsuccinate synthase (BSS), which is responsible for the formation of this compound. Insights into the enzyme's structure and function reveal how it facilitates the conversion of toluene and fumarate into this compound, providing valuable information for enzyme engineering and biocatalysis .

Kinetic Studies
Kinetic analyses have shown that the formation of this compound involves complex reaction dynamics, including radical intermediates. Understanding these kinetics is crucial for optimizing biocatalytic processes that utilize BSS for industrial applications .

Environmental Monitoring and Analysis

Detection Techniques
The presence of this compound can serve as a biomarker for microbial activity in contaminated environments. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound, aiding in environmental monitoring efforts .

Summary Table of Applications

Application AreaDescriptionKey Findings/Insights
BioremediationDegradation of toluene in anaerobic conditionsEffective in detoxifying contaminated environments
Synthetic BiologyProduction via engineered microbial pathwaysPotential precursor for pharmaceuticals
Enzymatic StudiesMechanistic insights into benzylsuccinate synthaseReveals complex reaction dynamics
Environmental MonitoringDetection as a biomarker for microbial activityUseful in GC-MS analysis for monitoring pollution levels

Properties

IUPAC Name

2-benzylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOFKXZQQDSVFH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzylsuccinate
Reactant of Route 2
2-Benzylsuccinate
Reactant of Route 3
2-Benzylsuccinate
Reactant of Route 4
2-Benzylsuccinate
Reactant of Route 5
2-Benzylsuccinate
Reactant of Route 6
2-Benzylsuccinate

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